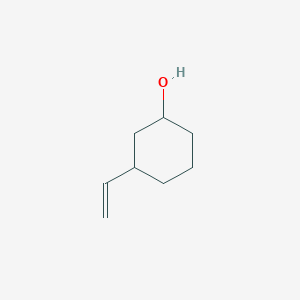
3-Ethenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O It is a cyclohexanol derivative where an ethenyl group is attached to the third carbon of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-ethynylcyclohexan-1-ol using a heterogeneous catalyst. The reaction typically employs palladium or copper catalysts supported on alumina, with reaction conditions including a high substrate-to-catalyst molar ratio, moderate temperatures (around 60°C), and short reaction times (approximately 150 minutes) .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes, optimized for large-scale operations. The use of heterogeneous catalysts allows for easy separation and reuse, making the process economically viable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 3-Ethylcyclohexan-1-ol.
Substitution: 3-Ethenylcyclohexyl chloride or bromide .
Wissenschaftliche Forschungsanwendungen
3-Ethenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism of action of 3-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can undergo addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
3-Ethynylcyclohexan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2 |
InChI-Schlüssel |
ZYBGGGUBHNFAEV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B15240941.png)
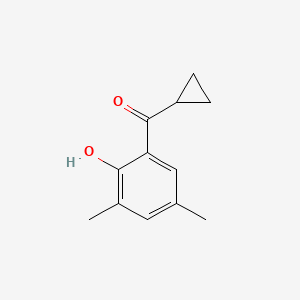

![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
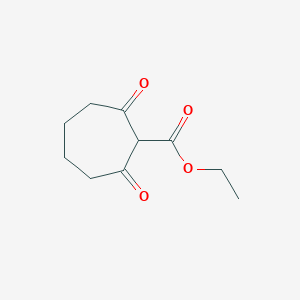

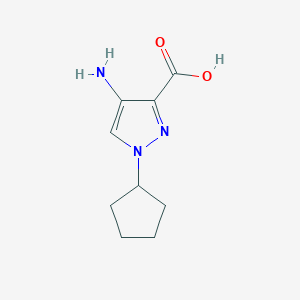
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
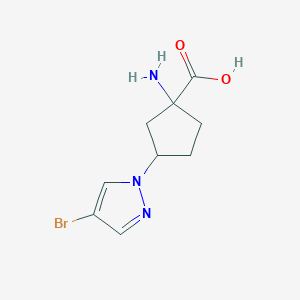

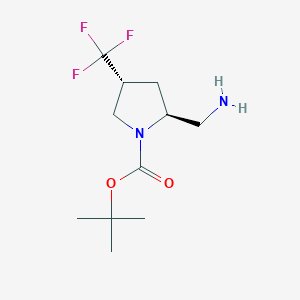

![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
